Iron(III) citrate hydrate, 98

Descripción

See also: Ferric cation (has active moiety).

Propiedades

IUPAC Name |

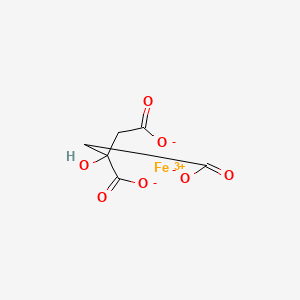

2-hydroxypropane-1,2,3-tricarboxylic acid;iron | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.Fe/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12); | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUTBITLDXCEAPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Fe] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8FeO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23383-11-1, 2338-05-8, 3522-50-7 | |

| Record name | Ferrous citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23383-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iron citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2338-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | FERRIC CITRATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112227 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, iron salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iron(III) citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Iron citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Iron(III) Citrate Hydrate 98%

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron(III) citrate hydrate is a complex of ferric iron with citric acid, existing in various hydrated forms. It is a compound of significant interest in the pharmaceutical and biotechnological fields, primarily due to its roles as a phosphate binder and an iron supplement. This guide provides a comprehensive overview of the chemical properties of Iron(III) citrate hydrate (98% purity), offering insights into its structure, stability, reactivity, and analytical characterization. Understanding these properties is crucial for its effective application in research and drug development.

I. Physicochemical Properties

Iron(III) citrate hydrate is typically a reddish-brown to dark orange crystalline powder or chunks. The "hydrate" designation indicates that the number of water molecules associated with the complex can vary.

Table 1: Key Physicochemical Properties of Iron(III) Citrate Hydrate 98%

| Property | Value | Source(s) |

| Chemical Formula | C₆H₅FeO₇ · xH₂O | |

| Molecular Weight (Anhydrous) | 244.94 g/mol | |

| Appearance | Red-brown to orange-brown powder/crystals | |

| Solubility in Water | 5 g/L (25°C); readily soluble in hot water | |

| Solubility in Other Solvents | Insoluble in ethanol | |

| Melting Point | Decomposes | |

| Decomposition Temperature | 342.8 °C at 1 atm (anhydrous) |

Structure and Speciation

The interaction between iron(III) and citrate is complex, forming various species depending on the pH and the iron-to-citrate molar ratio. Citrate, a tricarboxylic acid, can act as a chelating agent, binding to the ferric ion through its carboxylate and hydroxyl groups. This chelation is fundamental to its biological activity and stability.

An In-depth Technical Guide to Iron(III) Citrate Hydrate (98%) for Researchers and Drug Development Professionals

Introduction

Iron(III) citrate, often encountered as a hydrate, is a compound of significant interest in the pharmaceutical and biotechnological sectors. Far from being a simple ionic salt, it is a complex coordination compound whose structural characteristics and behavior in solution are critical to its function. It is widely recognized for its dual-action therapeutic role in managing patients with chronic kidney disease (CKD), where it serves as both an effective phosphate binder and a bioavailable source of iron to combat anemia.[1][2] Furthermore, its ability to deliver iron in a soluble and less toxic form makes it a valuable substitute for transferrin in cell culture media.[3]

This guide provides a comprehensive technical overview of Iron(III) citrate hydrate (98%), designed for researchers, scientists, and drug development professionals. It moves beyond basic data to explore the causality behind its properties, the intricacies of its molecular structure, and the practical methodologies for its synthesis and characterization. Our objective is to furnish a deep understanding of this complex, enabling its effective and innovative application in scientific endeavors.

Part 1: Chemical Identity and Molecular Formula

A primary point of complexity for Iron(III) citrate hydrate lies in its chemical formula and associated identifiers. The substance is not a single, discrete molecule but rather a coordination complex with a variable number of water molecules of hydration. This variability leads to several representations in literature and commercial listings.

The core of the complex is the interaction between a ferric ion (Fe³⁺) and a citrate anion (C₆H₅O₇³⁻).[4] The most common empirical formula for the anhydrous form is C₆H₅FeO₇ .[2][5] However, as a hydrated compound, its formula is more accurately represented as C₆H₅FeO₇·nH₂O . The degree of hydration can vary, leading to different molecular weights and CAS numbers.

| Common Form | Molecular Formula | Molecular Weight ( g/mol ) | Representative CAS Number | Notes |

| Anhydrous | C₆H₅FeO₇ | 244.94 | 3522-50-7 | The theoretical base compound.[2] |

| Monohydrate | C₆H₇FeO₈ | 262.96 | 2338-05-8 | A commonly cited hydrated form.[6][7] |

| Trihydrate | C₆H₁₁FeO₁₀ | 298.99 | See PubChem CID 56928187 | A specific hydrate identified in databases.[8][9] |

| General Hydrate | Varies | Varies | 334024-15-6 | Often used for products with unspecified water content.[6][10][11][12] |

Expert Insight: For researchers, it is crucial to recognize that the term "Iron(III) citrate hydrate 98%" refers to the purity of the iron-citrate complex itself. The primary "impurity" is often the variable water content, which should be determined by thermogravimetric analysis (TGA) or Karl Fischer titration for precise formulation work. The selection of a CAS number for registration or literature search should be done with awareness of this ambiguity.

Part 2: The Complex Structure and Aqueous Speciation

The functionality of Iron(III) citrate is intrinsically linked to its structure, which is dominated by the chelation of the ferric ion by the citrate ligand. Citrate is a multidentate ligand, meaning it can bind to the iron center through multiple atoms simultaneously. This includes its three carboxylate groups and, critically, the hydroxyl group at the C2 position, which deprotonates upon complex formation to create a more stable chelate.[13][14]

This chelation is far from static. The resulting structure in an aqueous solution—a concept known as speciation —is highly dependent on both the pH and the molar ratio of iron to citrate.[13][14] This dynamic equilibrium is a key concept for understanding its behavior in biological systems or cell culture media.

-

Citrate Excess (e.g., 1:100 Fe:Citrate): At physiological pH (~7.0) and with a large excess of citrate, the dominant species is a mononuclear complex, where one iron ion is chelated by two citrate molecules, often represented as [Fe(Cit)₂]⁵⁻ .[13][14] This form is highly soluble and biologically relevant for iron transport.

-

Equimolar Ratios (e.g., 1:1 Fe:Citrate): When the ratio of iron to citrate is closer to 1:1, the system favors the formation of polynuclear species to satisfy the coordination requirements of the iron centers.[15] These can be dinuclear (two-iron) or trinuclear (three-iron) complexes, which are often bridged by oxo or hydroxo ligands.[15][16] These oligomeric structures are less soluble and are fundamental to its mechanism as a phosphate binder.

Caption: Logical flow of Iron(III) citrate speciation.

Caption: Chelation of Fe(III) by a citrate molecule.

Part 3: Physicochemical Properties and Stability

The physical properties of Iron(III) citrate hydrate are a direct consequence of its complex structure. Understanding these properties is essential for proper handling, storage, and formulation.

| Property | Description | Causal Explanation |

| Appearance | Reddish-brown to dark orange crystalline powder.[1][17] | The color is characteristic of d-d electronic transitions in the high-spin Fe(III) coordination complex. |

| Solubility | Slowly soluble in cold water, readily soluble in hot water.[1][3] Insoluble in ethanol and most organic solvents.[18] | The polar carboxylate and hydroxyl groups of the complex interact favorably with water. The polymeric nature at lower temperatures slows dissolution. Its nonpolar character is insufficient for solubility in organic solvents. |

| Hygroscopicity | Attracts moisture from the air.[4] | The polar nature of the complex and the presence of coordination sites make it prone to absorbing atmospheric water. Proper storage in a sealed container is critical. |

| Light Sensitivity | The compound is sensitive to light, particularly blue light. | Like many iron carboxylates, it can undergo photoreduction where the Fe(III) center is reduced to Fe(II), with concomitant oxidation of the citrate ligand. This can alter its efficacy and should be considered during storage and handling. |

Part 4: Applications in Research and Drug Development

The unique chemistry of Iron(III) citrate underpins its utility in several high-value applications.

Pharmaceutical Applications

-

Oral Phosphate Binder: In the acidic environment of the stomach and the broader pH range of the GI tract, Iron(III) citrate dissociates. The released Fe³⁺ ions bind avidly to dietary phosphate, forming insoluble ferric phosphate (FePO₄).[1][2] This prevents phosphate absorption into the bloodstream, making it a vital therapy for managing hyperphosphatemia in CKD patients.[1][3]

-

Iron-Deficiency Anemia Treatment: A significant portion of the iron from the dissociated complex can be absorbed by the intestinal tract.[1] This provides a systemic supply of iron, helping to increase hemoglobin, ferritin, and transferrin saturation levels. This dual mechanism of phosphate binding and iron delivery is a major therapeutic advantage for CKD patients, who often suffer from both conditions.[1]

Biotechnology and Cell Culture

Iron is an essential cofactor for cellular respiration and proliferation. In serum-free or chemically-defined cell culture media, the iron-transport protein transferrin is absent. Iron(III) citrate serves as an effective and economical substitute.[1][3] It provides a soluble, bioavailable source of iron that is less cytotoxic than simple inorganic iron salts like ferric chloride, supporting robust growth of various cell lines, including hybridomas for antibody production.[3]

Part 5: Synthesis and Characterization Protocols

Verifying the identity and behavior of Iron(III) citrate is a non-trivial task that requires a multi-technique approach, constituting a self-validating system for quality control and research.

Representative Synthesis Workflow

The synthesis generally involves the controlled reaction of a soluble iron(III) salt with citric acid or an alkali metal citrate. The pH of the reaction is a critical parameter that influences the nuclearity and hydration of the final product.

Caption: General synthesis workflow for Iron(III) citrate.[19]

Key Characterization Protocols

Trustworthiness through Validation: No single technique can fully describe this complex material. A combination of methods is required to confirm its identity, purity, and speciation.

-

High-Performance Liquid Chromatography (HPLC) with ICP-MS:

-

Objective: To separate different iron-citrate species from a solution.

-

Methodology:

-

Prepare a solution of the Iron(III) citrate hydrate in a suitable aqueous mobile phase, maintaining a pH relevant to the study (e.g., 5.5 for xylem sap simulation).[16]

-

Inject the sample onto an appropriate HPLC column (e.g., anion exchange or size exclusion).

-

Elute the species using a defined gradient.

-

Couple the HPLC output directly to an Inductively Coupled Plasma Mass Spectrometer (ICP-MS) to detect and quantify the iron-containing fractions as they elute.[16]

-

-

Causality: This hyphenated technique allows for the separation of complexes based on size and charge, while the ICP-MS provides highly sensitive, element-specific detection of iron, confirming which peaks correspond to iron-containing species.

-

-

Electrospray Ionization Mass Spectrometry (ESI-MS):

-

Objective: To determine the mass-to-charge ratio (m/z) of species in solution, helping to identify mononuclear and polynuclear complexes.

-

Methodology:

-

Prepare a dilute solution of the sample in a water/methanol solvent system.

-

Infuse the solution directly into the ESI source of a mass spectrometer.

-

Acquire spectra in both positive and negative ion modes.

-

Analyze the resulting m/z values to identify peaks corresponding to species like [Fe(Cit)]⁻, [Fe(Cit)₂]⁵⁻, and larger oligomers.[13]

-

-

Causality: ESI is a "soft" ionization technique that can transfer intact complexes from solution to the gas phase, allowing for the direct observation of their molecular weights and stoichiometries.

-

-

Mössbauer and EPR Spectroscopy:

-

Objective: To probe the local coordination environment, oxidation state, and nuclearity of the iron centers.

-

Methodology: These are specialized techniques requiring dedicated instrumentation. Samples are typically prepared as frozen solutions to directly reflect the speciation in the aqueous phase.[15]

-

Causality: Mössbauer spectroscopy is uniquely sensitive to the nuclear environment of iron atoms, distinguishing between different coordination geometries and magnetic states (e.g., polynuclear vs. mononuclear).[15] Electron Paramagnetic Resonance (EPR) is sensitive to paramagnetic species like high-spin Fe(III), providing complementary information on the electronic structure.

-

Conclusion

Iron(III) citrate hydrate is a functionally versatile and structurally intricate compound. Its identity cannot be captured by a single molecular formula, and its behavior is governed by a dynamic equilibrium of different complex species in solution. For professionals in drug development and research, a thorough appreciation of this complexity—from its variable hydration and polynuclear nature to the specific analytical techniques required for its validation—is paramount. This deep understanding is the foundation for leveraging its full potential, whether in designing advanced therapies for chronic kidney disease or in optimizing critical bioprocessing workflows.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Iron(III) citrate - Wikipedia [en.wikipedia.org]

- 3. Iron(III) citrate CAS#: 3522-50-7 [chemicalbook.com]

- 4. wbcil.com [wbcil.com]

- 5. 柠檬酸铁 (III) technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, iron(3+) salt, hydrate (1:1:1) | C6H7FeO8 | CID 22178220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ferric citrate trihydrate | C6H11FeO10 | CID 56928187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. KEGG DRUG: Ferric citrate hydrate [genome.jp]

- 10. Iron(III) citrate hydrate, Fe(III) 16.5-20%; Fe(II) max 5% 50 g | Request for Quote [thermofisher.com]

- 11. A10276.18 [thermofisher.com]

- 12. Iron(III) citrate hydrate, Fe(III) 16.5-20%; Fe(II) max 5% | Fisher Scientific [fishersci.ca]

- 13. researchgate.net [researchgate.net]

- 14. Iron(iii) citrate speciation in aqueous solution - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 15. Revealing the nuclearity of iron citrate complexes at biologically relevant conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. publicationslist.org [publicationslist.org]

- 17. Iron(III) citrate hydrate, 98% 1 kg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 18. This compound% 1 kg | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 19. FERRIC CITRATE synthesis - chemicalbook [chemicalbook.com]

Physical and chemical characteristics of 98% pure ferric citrate

An In-depth Technical Guide to the Physical and Chemical Characteristics of 98% Pure Ferric Citrate

Introduction

Ferric citrate, a coordination complex of iron(III) and citric acid, stands as a compound of significant interest in the pharmaceutical and research sectors. Primarily recognized for its dual functionality as a phosphate-binding agent in patients with chronic kidney disease and as a bioavailable source of iron for treating iron deficiency anemia, its efficacy and safety are intrinsically linked to its physicochemical properties.[1][2] The designation "98% pure" for a substance like ferric citrate, which often exists as a complex of indefinite stoichiometry, necessitates a deep and multifaceted analytical approach to ensure quality and consistency.[3]

This guide provides a comprehensive technical overview of the core physical and chemical characteristics of 98% pure ferric citrate. Designed for researchers, scientists, and drug development professionals, it moves beyond a simple recitation of data points to explain the causality behind its properties and the rationale for specific analytical methodologies. We will explore its chemical identity, physical attributes, stability, and the critical protocols required for its thorough characterization, ensuring a foundation of scientific integrity and practical application.

Chemical Identity and Structure

Ferric citrate is not a simple salt but a complex where the trivalent iron ion is chelated by the citrate ligand.[1][4] The exact molecular structure can vary depending on the synthesis conditions, pH, and the ratio of iron to citrate, often resulting in a mixture of monomeric and polymeric species.[5]

Key Identifiers:

| Identifier | Value | Source(s) |

| Chemical Name | Iron(III) citrate; 2-hydroxy-1,2,3-propanetricarboxylic acid iron(III) salt | [2][6] |

| CAS Number | 2338-05-8 (hydrated); 3522-50-7 (anhydrous/hydrate) | [7][8] |

| Molecular Formula | C₆H₅FeO₇ (anhydrous basis) | [6] |

| Molecular Weight | 244.94 g/mol (anhydrous basis) | [6][8] |

The structure is a coordination complex where the carboxyl and hydroxyl groups of the citrate molecule act as ligands, donating electron pairs to the central Fe³⁺ ion.[4] This chelation is fundamental to its stability and solubility characteristics.

Caption: Conceptual diagram of Fe(III) chelation by a citrate ligand.

Physical Properties

The physical characteristics of ferric citrate powder are critical for handling, formulation, and storage. Its appearance can be an initial indicator of quality and consistency.

| Property | Description | Source(s) |

| Appearance | Orange, reddish-brown, or greenish-brown fine powder or granules. The color can vary between batches. | [4][9][10][11] |

| Odor | Odorless, may have a slight iron-like smell. | [10][12] |

| Solubility | Slowly but completely soluble in cold water; readily soluble in hot water. Practically insoluble in ethanol and most organic solvents. | [12][13][14][15][16] |

| Hygroscopicity | Hygroscopic; tends to absorb moisture from the air, which can lead to caking. | [4][10] |

| Melting Point | Does not have a sharp melting point; decomposes upon heating. Decomposition reported between 169-239°C and at 342.8°C. | [10] |

| Density | Relative density reported as 1.906 g/cm³. | [10] |

Expertise & Experience: The variable solubility in cold versus hot water is a key consideration during drug formulation. Dissolution in hot water is significantly faster, but this must be balanced against the potential for thermal degradation or changes in the complex speciation.[12][14] Its insolubility in organic solvents like ethanol is exploited during synthesis for precipitation and purification.[16][17]

Chemical Properties and Stability

Understanding the chemical behavior of ferric citrate is paramount for ensuring its stability throughout its shelf life and for predicting its interactions in biological systems.

Stability and Storage: Ferric citrate is stable under recommended storage conditions: in tightly closed, light-resistant containers at room temperature (15–25°C), protected from moisture.[9][10][18]

-

Light Sensitivity: Exposure to light, particularly blue light, can induce a photoreduction reaction, converting Fe(III) to Fe(II) and oxidizing the citrate ligand.[12][13][15] This is a critical degradation pathway that can impact the product's efficacy and safety profile. Therefore, storage in opaque or amber containers is mandatory.

-

Thermal Decomposition: At elevated temperatures (e.g., 460°C), ferric citrate thermally decomposes to form iron(III) oxide (α-Fe₂O₃).[13]

Incompatibilities: The compound should not be stored with strong oxidizing agents, strong acids, or strong bases, as these can cause decomposition or other undesirable reactions.[10][12][18]

Reactivity in Solution: The speciation of ferric citrate in an aqueous solution is highly dependent on both pH and the molar ratio of iron to citrate.[5] At different pH values, various monomeric and polymeric complexes can form, which influences the compound's solubility and bioavailability.[5][19] This complex behavior is why ferric citrate is often described as having an "indefinite composition."[3]

Purity Profile and Impurities

For a 98% pure grade, the remaining 2% can consist of water, starting materials, synthesis by-products, and trace impurities. Controlling these is essential for pharmaceutical applications.

Typical Impurity Limits:

| Impurity | Typical Limit (Max) | Source(s) |

| Ferrous Iron (Fe²⁺) | 3.0% | [20] |

| Chloride (Cl) | 0.05% | [11][14] |

| Sulfate (SO₄²⁻) | 0.3% (as per Ferric Ammonium Citrate monograph) | [21] |

| Lead (Pb) | 0.005% (50 ppm) | [11] |

| Arsenic (As) | 0.0005% (5 ppm) | [11][14] |

| Copper (Cu) | 0.005% (50 ppm) | [11] |

| Cadmium (Cd) | 0.005% (50 ppm) | [11] |

Trustworthiness: The presence of ferrous iron (Fe²⁺) is a key indicator of degradation, often resulting from photoreduction. A stringent limit on Fe²⁺ content ensures the stability and integrity of the active pharmaceutical ingredient (API).[20] Heavy metal limits are critical for patient safety and are typically defined by pharmacopeial standards.

Analytical Characterization Protocols

A robust set of analytical methods is required to confirm the identity, purity, and quality of 98% pure ferric citrate. The following protocols are foundational for its characterization.

Assay of Iron (Fe³⁺) Content by Iodometric Titration

Principle: This method, adapted from the USP monograph for similar iron compounds, relies on the oxidation of iodide (I⁻) to iodine (I₂) by ferric ions (Fe³⁺) in an acidic solution. The liberated iodine is then titrated with a standardized sodium thiosulfate solution.

Protocol:

-

Sample Preparation: Accurately weigh approximately 1.0 g of ferric citrate and transfer it to a 250-mL conical flask.

-

Dissolution: Dissolve the sample in 25 mL of deionized water and 5 mL of concentrated hydrochloric acid.

-

Reaction: Add 4 g of potassium iodide to the flask, stopper it, and allow the reaction to proceed for 15 minutes in the dark. The Fe³⁺ will oxidize the iodide to iodine: 2Fe³⁺ + 2I⁻ → 2Fe²⁺ + I₂.

-

Titration: Add 100 mL of deionized water and titrate the liberated iodine with 0.1 N standardized sodium thiosulfate (Na₂S₂O₃) solution.

-

Endpoint Detection: As the yellow-brown color of the iodine fades to a pale yellow, add 2 mL of starch indicator solution. The solution will turn a deep blue-black. Continue the titration dropwise until the blue color disappears.

-

Calculation: Perform a blank determination. Each mL of 0.1 N sodium thiosulfate is equivalent to 5.585 mg of iron (Fe).[21][22]

Caption: Workflow for the iodometric titration of iron content.

Characterization of Citrate and Related Substances by HPLC

Principle: High-Performance Liquid Chromatography (HPLC) is used to separate and quantify citrate and any organic impurities. A reverse-phase C18 column is often effective. Since ferric citrate itself can interfere with the analysis, a complexing agent like EDTA may be added to chelate the iron, allowing for a clear analysis of the citrate peak.[23]

Protocol:

-

Chromatographic System:

-

Standard Preparation: Prepare a standard solution of known concentration using USP Reference Standard Citric Acid.

-

Sample Preparation: Accurately weigh a sample of ferric citrate and dissolve it in the mobile phase. To avoid interference from iron, consider adding a chelating agent like EDTA and heating to ensure full complexation.[23]

-

Analysis: Inject the standard and sample solutions into the chromatograph.

-

Calculation: Calculate the citrate content and the percentage of any related organic impurities by comparing peak areas to the standard (for known impurities) or by area normalization (for unknown impurities).[24]

Thermal Analysis by TGA/DSC

Principle: Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions. Together, they provide information on water content, thermal stability, and decomposition.

TGA Protocol:

-

Place 5-10 mg of ferric citrate powder in a TGA pan.

-

Heat the sample under a nitrogen atmosphere from ambient temperature to 600°C at a rate of 10°C/min.

-

Monitor the mass loss. The initial weight loss below ~150°C corresponds to the loss of water of hydration. Subsequent sharp drops in weight indicate thermal decomposition.

DSC Protocol:

-

Seal 2-5 mg of ferric citrate powder in an aluminum DSC pan.

-

Heat the sample under a nitrogen atmosphere, typically from ambient to 400°C at 10°C/min.

-

Monitor for endothermic or exothermic peaks, which correspond to events like melting or decomposition. The broad endotherm at lower temperatures relates to dehydration, while sharp exotherms at higher temperatures indicate decomposition.

Expertise & Experience: TGA is particularly crucial for ferric citrate as it often exists as a hydrate (C₆H₅FeO₇ · nH₂O).[2][7] The water content can be variable and must be accurately determined as it affects the calculation of the assay on an anhydrous basis.

Overview of Synthesis and Purification

A foundational understanding of the synthesis process provides valuable context for potential impurities and the final product's characteristics. A common method involves two main steps:

-

Formation of Ferric Hydroxide: An aqueous solution of a ferric salt (e.g., ferric chloride) is reacted with a base (e.g., an alkali metal carbonate or hydroxide) to precipitate a colloidal suspension of ferric hydroxide (Fe(OH)₃).[17][25]

-

Reaction with Citric Acid: The ferric hydroxide slurry is then reacted with an aqueous solution of citric acid, often with heating, to form the ferric citrate complex in solution.[17][25]

Purification: The most common method for isolating and purifying ferric citrate leverages its solubility properties. The product is precipitated from the aqueous reaction mixture by adding a water-miscible organic solvent in which ferric citrate is insoluble, such as ethanol or acetone.[17][25][26] The resulting solid is then filtered and dried under vacuum.

Caption: Simplified workflow for the synthesis and purification of ferric citrate.

Conclusion

98% pure ferric citrate is a chemically intricate substance whose physical and chemical properties are deeply interconnected. Its identity is defined not just by its elemental composition but by the complex coordination between iron and citrate, which dictates its solubility, stability, and reactivity. Its hygroscopic and light-sensitive nature demands stringent control over storage and handling conditions. For professionals in drug development and research, a comprehensive analytical characterization—encompassing titrimetric assays for iron content, chromatographic methods for citrate and impurities, and thermal analysis for hydration and stability—is not merely a quality control measure but a fundamental necessity. The protocols and data presented in this guide provide a robust framework for ensuring the quality, safety, and efficacy of this important pharmaceutical compound.

References

- 1. FERRIC CITRATE | 2338-05-8 [chemicalbook.com]

- 2. drugs.com [drugs.com]

- 3. US6903235B2 - Pharmaceutical-grade ferric citrate - Google Patents [patents.google.com]

- 4. wbcil.com [wbcil.com]

- 5. Revision of iron(III)-citrate speciation in aqueous solution. Voltammetric and spectrophotometric studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Ferric citrate 2338-05-8 [sigmaaldrich.com]

- 8. Eisencitrat - Eisen(III)-citrat, Eisen(III)-citrat-Hydrat [sigmaaldrich.com]

- 9. lohmann-minerals.com [lohmann-minerals.com]

- 10. wbcil.com [wbcil.com]

- 11. Ferric citrate, 98% 17217-76-4 India [ottokemi.com]

- 12. chembk.com [chembk.com]

- 13. Iron(III) citrate technical grade Ferric citrate [sigmaaldrich.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 16. WO2007062561A1 - A refining method which can improve the solubility of ferric citrate - Google Patents [patents.google.com]

- 17. Improved Method For The Synthesis Of Ferric Organic Compounds [quickcompany.in]

- 18. ammol.org [ammol.org]

- 19. researchgate.net [researchgate.net]

- 20. jostchemical.com [jostchemical.com]

- 21. pharmacopeia.cn [pharmacopeia.cn]

- 22. fao.org [fao.org]

- 23. cabidigitallibrary.org [cabidigitallibrary.org]

- 24. globethesis.com [globethesis.com]

- 25. US10882813B2 - Method for the synthesis of ferric oraganic compounds - Google Patents [patents.google.com]

- 26. WO2017021921A1 - Process for the preparation of pharmaceutical grade ferric citrate - Google Patents [patents.google.com]

A Technical Guide to the Role of Citrate in Iron Chelation: Mechanisms, Biological Significance, and Therapeutic Applications

Abstract

Iron is a fundamental element for life, yet its redox activity necessitates strict regulation to prevent toxicity. Citrate, a ubiquitous intermediate of the Krebs cycle, emerges as a crucial, naturally occurring chelator that plays a pivotal role in iron metabolism. This technical guide provides an in-depth examination of the multifaceted role of citrate in iron chelation. We will explore the coordination chemistry of iron-citrate complexes, their speciation under physiological conditions, and their critical functions in biological iron transport, including the non-transferrin-bound iron (NTBI) pool. Furthermore, this guide details the therapeutic applications of citrate, particularly the FDA-approved drug ferric citrate for iron deficiency anemia in chronic kidney disease, and its broader use in nutraceuticals and industrial processes. Methodologies for studying these interactions, including spectroscopic and cellular models, are presented to provide researchers and drug development professionals with a comprehensive understanding and practical framework for future investigations.

Introduction to Iron Homeostasis and Chelation Therapy

The Biological Imperative of Iron

Iron is an indispensable element for nearly all living organisms, participating in a vast array of vital biological processes.[1][2] Its ability to readily accept and donate electrons makes it a critical cofactor for enzymes involved in oxygen transport (hemoglobin), DNA synthesis and repair (ribonucleotide reductase), and cellular respiration (cytochromes).[1][2]

The Duality of Iron: Essential Nutrient and Potent Toxin

Despite its necessity, this same redox potential renders free iron highly toxic. Unchaperoned iron can catalyze the formation of reactive oxygen species (ROS) via the Fenton reaction, leading to oxidative damage to lipids, proteins, and nucleic acids.[1][2] Consequently, organisms have evolved sophisticated systems to tightly regulate iron acquisition, transport, and storage to meet metabolic demands while preventing toxicity.

Principles of Chelation Therapy for Iron Overload

In pathological conditions of iron overload, such as β-thalassemia and hemochromatosis, endogenous regulatory mechanisms are overwhelmed, leading to iron deposition in vital organs like the heart and liver.[3][4][5] Iron chelation therapy is the primary treatment, involving the administration of agents that bind to excess iron, forming stable, non-toxic complexes that can be excreted from the body.[3][5] Clinically approved chelators include deferoxamine, deferiprone, and deferasirox.[3][5]

Introduction to Citrate: A Ubiquitous Biological Chelator

Citrate, a tricarboxylic acid, is a central molecule in intermediary metabolism.[1] Beyond its role in the citric acid cycle, it is a significant biological iron chelator.[2][6][7][8] It is involved in solubilizing and transporting iron in plants, microbes, and mammals, and is a key component of the low-molecular-weight "labile iron pool" within cells.[6][7][9] Its natural abundance, low toxicity, and effective chelation properties make it a subject of intense interest for therapeutic and industrial applications.[1][10]

The Coordination Chemistry of Iron-Citrate Complexes

The Citrate Molecule: A Multidentate Ligand

The efficacy of citrate as a chelator stems from its molecular structure. As a tricarboxylic acid with an additional hydroxyl group, it possesses multiple electron-donating carboxylate and hydroxyl groups that can form coordinate covalent bonds with a single metal ion, such as iron.[1][10] This multidentate binding creates a stable, ring-like structure known as a chelate.[10]

Mechanism of Iron Chelation by Citrate

Citrate preferentially binds to the ferric (Fe³⁺) form of iron. The chelation process involves the coordination of Fe³⁺ by the carboxylate groups and, critically, the deprotonated alcohol function of the citrate molecule.[1][6][7] This interaction sequesters the iron, enhancing its solubility in aqueous solutions and preventing it from participating in harmful redox reactions.[10]

Speciation of Iron(III)-Citrate Complexes in Aqueous Solution

The chemistry of ferric citrate in solution is complex, with multiple species coexisting in equilibrium. The relative concentration of these species is highly dependent on factors like pH and the iron-to-citrate molar ratio.[6][7][8][11] Key species identified through techniques like mass spectrometry and EPR spectroscopy include:

-

Mononuclear dicitrate species: Such as [Fe(Cit)₂]⁵⁻, which is considered biologically relevant.[6][7]

-

Oligomeric complexes: Dinuclear and trinuclear complexes often form, particularly at higher iron concentrations or lower pH.[6][7][8]

The intricate nature of this speciation has historically made it challenging to determine definitive affinity constants, though recent studies have provided greater clarity.[6][7][12]

Key Factors Influencing Complex Formation

-

pH: The pH of the solution dictates the protonation state of citrate's carboxyl and hydroxyl groups, directly impacting its ability to coordinate with iron. Changes in pH can shift the equilibrium between mononuclear, dinuclear, and polynuclear species.[6][7][8][11]

-

Molar Ratio: The ratio of iron to citrate is a critical determinant of the resulting complex. A surplus of citrate tends to favor the formation of mononuclear dicitrate complexes, whereas a higher iron-to-citrate ratio can promote the formation of oligomeric structures.[6][7][8][11]

Caption: Coordination of a central Fe(III) ion by two citrate molecules.

Biological Roles and Significance of Iron-Citrate

Citrate in Systemic and Cellular Iron Transport

In the bloodstream, the majority of iron is bound to the protein transferrin. However, in iron-overload conditions, the binding capacity of transferrin becomes saturated, leading to the appearance of non-transferrin-bound iron (NTBI).[6][7] Citrate is a major ligand for this NTBI pool, forming soluble complexes that can be taken up by cells, particularly in the liver and heart, contributing to iron toxicity in these conditions.[2][6][7][8]

Many pathogenic bacteria require iron for proliferation within a host. To acquire this essential nutrient, they utilize transport systems that can recognize and import iron chelated to small molecules. Several bacteria, including E. coli and B. cereus, have specific transport systems for the uptake of ferric citrate, effectively using it as a siderophore (a small, high-affinity iron-chelating compound).[13][14]

Citrate is fundamental to iron metabolism in plants. It is a major iron ligand found in the xylem sap, the tissue responsible for water and nutrient transport from the roots to the rest of the plant.[2][6][7][8] By chelating iron, citrate keeps it soluble and bioavailable for transport throughout the plant.[15]

Intracellular Iron Metabolism and the Role of Citrate

Inside the cell, iron released from endosomes (after transferrin-mediated uptake) or from NTBI enters a transient, chelatable pool known as the low-molecular-weight or labile iron pool (LIP). Citrate is a key constituent of this pool, acting as an intracellular iron chaperone that traffics iron to various metabolic pathways, such as heme synthesis, or delivers it for storage in ferritin.[9]

The dual role of citrate and iron is elegantly illustrated by the enzyme aconitase. Mitochondrial aconitase, a key enzyme in the citric acid cycle that converts citrate to isocitrate, contains an iron-sulfur cluster essential for its catalytic activity.[16][17] Its cytosolic counterpart, also known as Iron Regulatory Protein 1 (IRP1), functions as a sensor of cellular iron levels. When iron is scarce, the iron-sulfur cluster is lost, and the protein binds to messenger RNAs involved in iron metabolism to regulate iron uptake and storage.[16][17] This highlights the deep integration of citrate and iron in cellular metabolism.

Caption: The role of citrate in cellular iron trafficking.

Therapeutic and Industrial Applications

Clinical Applications of Citrate in Iron Metabolism Disorders

Ferric citrate is approved by the U.S. Food and Drug Administration (FDA) for the treatment of iron deficiency anemia in adult patients with chronic kidney disease (CKD), both on and not on dialysis.[18][19][20] It serves as an oral iron supplement that effectively increases hemoglobin levels and replenishes iron stores (ferritin, transferrin saturation).[19][21] Studies have shown it to be a well-tolerated option, even for patients who are intolerant to other oral iron preparations like ferrous sulfate.[21][22]

While not a primary-line therapy, citrate's ability to chelate excess iron has garnered attention for managing iron overload.[1][23] It offers a potential strategy with a favorable safety profile compared to some synthetic chelators.[1] Its role is often considered adjunctive or in contexts where standard therapies are not well-tolerated.

A unique dual-action benefit of ferric citrate in CKD patients is its function as a phosphate binder. In the gastrointestinal tract, ferric citrate binds to dietary phosphate, forming an insoluble complex that is excreted, thereby helping to manage hyperphosphatemia, a common complication in CKD.[18]

Pharmaceutical and Nutraceutical Formulations

Sodium citrate and ferric citrate are widely used in pharmaceutical and food applications. They are employed in iron supplements to enhance the bioavailability and absorption of iron from the digestive tract.[10][18] Its chelating properties can also reduce the gastrointestinal side effects often associated with iron supplementation.[10] As a food additive, it is recognized as safe (GRAS) by the FDA for iron fortification in products like cereals and beverages.[10][18]

Industrial and Environmental Applications

Citrate's iron-chelating ability is utilized in various industrial settings. In wastewater treatment, it prevents the precipitation of iron oxides that can clog systems.[1][24] In agriculture, it is used in fertilizers to keep iron in a soluble, bioavailable form for plants, particularly in alkaline soils where iron availability is limited.[10][24]

| Parameter | Ferric Citrate Group | Placebo/Active Control Group | p-value | Reference |

| Change in Hemoglobin (g/dL) | +1.0 to +1.5 | -0.1 to +0.2 | <0.001 | [20][21] |

| Change in Ferritin (µg/L) | +50 to +130 | -10 to +15 | <0.001 | [21][25] |

| Change in TSAT (%) | +7 to +12 | -1 to +2 | <0.001 | [21][25] |

| Reduction in IV Iron Use | Significantly Reduced | Baseline | <0.05 | [25] |

| Caption: Summary of Efficacy Data for Ferric Citrate in Chronic Kidney Disease Patients. |

Methodologies for Studying Iron-Citrate Chelation

Spectroscopic Techniques for Characterization

Understanding the complex speciation of iron-citrate requires a suite of advanced analytical techniques.

-

5.1.1 UV-Vis Spectrophotometry: This technique is used to monitor the formation of iron-citrate complexes, which absorb light in the UV-visible range. It is particularly useful in spectrophotometric titrations to determine the stoichiometry and stability constants of the complexes formed.[6][7][12]

-

5.1.2 Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is sensitive to paramagnetic species, making it an excellent tool for studying the high-spin Fe³⁺ centers in citrate complexes. It provides information about the coordination environment and electronic structure of the iron ion.[6][7][8]

-

5.1.3 Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry allows for the direct observation of the different iron-citrate species in solution, helping to identify the nuclearity (e.g., mono-, di-, trinuclear) of the complexes present under various conditions.[6][7][8]

Electrochemical Methods

-

5.2.1 Voltammetry: This electrochemical technique can be used to study the redox processes of iron-citrate complexes. By measuring the potential at which iron is reduced or oxidized, voltammetry can help characterize the different species in solution and determine their stability constants.[12]

Experimental Protocol: Spectrophotometric Titration to Determine Iron-Citrate Complex Stability

This protocol provides a self-validating system for determining the stability and stoichiometry of iron-citrate complexes.

Objective: To determine the formation constant of the dominant Fe(III)-citrate complex at a specific pH.

Materials:

-

FeCl₃ stock solution (standardized)

-

Citric acid stock solution (precisely weighed)

-

pH buffer (e.g., MES for pH 6.0)

-

High-purity water

-

Dual-beam UV-Vis spectrophotometer

-

Calibrated pH meter and stir plate

Methodology:

-

Preparation of Solutions: Prepare a series of solutions in volumetric flasks, each containing a fixed concentration of FeCl₃ (e.g., 0.1 mM) and varying concentrations of citric acid (e.g., from 0 to 2.0 mM), all in the same pH buffer. A blank solution containing only the buffer is also required.

-

Equilibration: Allow all solutions to equilibrate at a constant temperature (e.g., 25°C) for a set period (e.g., 30 minutes) to ensure complex formation is complete.

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to scan a wavelength range (e.g., 300-600 nm).

-

Use the buffer-only solution to zero the instrument (baseline correction).

-

Measure the absorbance spectrum for each solution containing iron and citrate.

-

-

Data Analysis (Job's Plot Method for Stoichiometry):

-

Identify the wavelength of maximum absorbance (λ_max) for the Fe-citrate complex.

-

Plot the absorbance at λ_max against the mole fraction of the ligand (citrate).

-

The peak of the resulting curve indicates the stoichiometry of the complex (e.g., a peak at a mole fraction of ~0.67 suggests a 1:2 Fe:citrate complex).

-

-

Data Analysis (Stability Constant Calculation):

-

Using the absorbance data and the Beer-Lambert law (A = εbc), calculate the concentration of the formed complex at each citrate concentration.

-

Apply appropriate binding models (e.g., using specialized software like Hyperquad) to fit the data and calculate the overall stability constant (β).

-

-

Validation:

-

Control: Ensure the absorbance of Fe³⁺ alone at the chosen pH is minimal and stable.

-

Reproducibility: Repeat the titration at least three times to ensure the results are consistent.

-

Causality: The systematic increase in absorbance with increasing citrate concentration directly demonstrates the formation of the light-absorbing complex, establishing a clear cause-and-effect relationship.

-

Caption: Experimental workflow for spectrophotometric titration.

In Vitro and Cellular Models

-

5.4.1 Cell Culture Models for Iron Overload: Hepatoma cell lines like HepG2 are commonly used to model iron overload.[26] These cells can be loaded with iron using ferric ammonium citrate or other iron sources to mimic the conditions of iron overload and test the efficacy of chelating agents in removing excess cellular iron.[26][27]

-

5.4.2 Assays for Labile Iron Pool (LIP) Measurement: Fluorescent probes (e.g., calcein-AM) are used to quantify the intracellular LIP. The fluorescence of these probes is quenched by iron. When a chelator is added, it binds the iron, de-quenching the probe and causing an increase in fluorescence, which can be measured to assess the chelator's ability to access and bind intracellular iron.

Conclusion and Future Directions

Citrate is far more than a simple metabolic intermediate; it is a master regulator and facilitator of iron chemistry in biological systems. Its roles span from enhancing dietary iron absorption and enabling microbial iron acquisition to chaperoning iron within the cell and serving as a safe, effective therapeutic agent. The dual functionality of ferric citrate as both an iron supplement and a phosphate binder exemplifies the potential of leveraging natural biological chelators for clinical benefit.

Future research will likely focus on several key areas. Further elucidation of the complex speciation of iron-citrate under diverse physiological and pathological conditions will refine our understanding of its bioavailability and potential toxicity. Additionally, the development of novel citrate-based drug delivery systems could provide targeted iron supplementation or chelation therapies with improved efficacy and fewer side effects.[28] The continued exploration of this fundamental biological interaction promises to yield new insights and therapeutic strategies for a wide range of iron-related disorders.

References

- 1. Exploring the Role of Citrate in Iron Chelation for Improved Bioavailability and Health Benefits [thinkdochemicals.com]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. A Review on Iron Chelators in Treatment of Iron Overload Syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. Iron(iii) citrate speciation in aqueous solution - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. The Importance and Essentiality of Natural and Synthetic Chelators in Medicine: Increased Prospects for the Effective Treatment of Iron Overload and Iron Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sodium Citrate as a Chelating Agent for Iron Production and Its Manufacturers [thinkdochemicals.com]

- 11. Revealing the nuclearity of iron citrate complexes at biologically relevant conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Revision of iron(III)-citrate speciation in aqueous solution. Voltammetric and spectrophotometric studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Citrate-dependent iron transport system in Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Iron(III) citrate - Wikipedia [en.wikipedia.org]

- 16. Metabolic regulation of citrate and iron by aconitases: role of iron-sulfur cluster biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. grokipedia.com [grokipedia.com]

- 19. eskag.co.in [eskag.co.in]

- 20. Iron Deficiency Anemia Treatment & Management: Approach Considerations, Iron Therapy, Management of Hemorrhage [emedicine.medscape.com]

- 21. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]

- 22. hcplive.com [hcplive.com]

- 23. Iron Chelation: An Update | New York Comprehensive Thalassemia Center [thalassemia.weill.cornell.edu]

- 24. ashpublications.org [ashpublications.org]

- 25. Ferric Citrate Reduces Intravenous Iron and Erythropoiesis-Stimulating Agent Use in ESRD - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Development of an iron overload HepG2 cell model using ferrous ammonium citrate - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Biological models for studying iron chelating drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Stability and Storage of Iron(III) Citrate Hydrate

Introduction: The Criticality of Stability in the Lifecycle of Iron(III) Citrate Hydrate

Iron(III) citrate hydrate, a complex of ferric iron with citric acid, is a crucial compound in both pharmaceutical and research settings. Its application as a phosphate binder for patients with chronic kidney disease and its use as an iron supplement underscore the necessity of maintaining its chemical and physical integrity from manufacturing to patient administration.[1][2] For researchers, understanding its stability is paramount for ensuring the accuracy and reproducibility of experimental results.

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for iron(III) citrate hydrate. We will delve into the intrinsic physicochemical properties of the molecule, explore its degradation pathways under various environmental stressors, and provide field-proven insights and methodologies for establishing a robust stability-indicating program. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this important compound.

Physicochemical Properties: The Foundation of Stability

Iron(III) citrate hydrate is not a simple salt but rather a complex whose exact structure can be variable.[2] It is typically a reddish-brown to orange crystalline powder.[3] Its stability is intrinsically linked to its chemical nature and physical form.

Key Physicochemical Characteristics:

| Property | Description | Significance for Stability |

| Molecular Formula | C₆H₅FeO₇·xH₂O | The variable number of water molecules (hydrate) can influence solid-state stability and hygroscopicity. |

| Solubility | Sparingly soluble in cold water, more soluble in hot water. | Affects its behavior in aqueous formulations and dissolution characteristics of solid dosage forms. |

| Hygroscopicity | Can absorb moisture from the atmosphere. | Moisture uptake can accelerate solid-state degradation reactions and affect physical properties like flowability.[4] |

| Appearance | Reddish-brown to orange crystalline powder. | Changes in color can be a primary indicator of degradation. |

Degradation Mechanisms: Understanding the Pathways to Instability

The degradation of iron(III) citrate hydrate can be initiated by several factors, primarily light, heat, and moisture. In aqueous solutions, pH plays a critical role in its stability and speciation.

Photodegradation: A Redox-Driven Pathway

Iron(III) citrate is known to be light-sensitive.[3] The primary photochemical degradation pathway involves a ligand-to-metal charge transfer (LMCT) reaction. Upon absorption of light, an electron is transferred from the citrate ligand to the Fe(III) center, resulting in the reduction of iron to its ferrous state (Fe(II)) and the oxidation of the citrate molecule.[5] This process can lead to the subsequent decarboxylation of the citrate radical, producing carbon dioxide and other organic degradation products.[5][6] The presence of oxygen can further influence the reaction by re-oxidizing Fe(II) back to Fe(III), creating a photocatalytic cycle of degradation.[5]

The quantum yield of this photoreduction is influenced by factors such as the pH of the solution and the presence of other complexing agents.

Diagram: Photochemical Degradation Pathway of Iron(III) Citrate

Caption: Photochemical degradation of iron(III) citrate.

Thermal Degradation: A Stepwise Decomposition

In the solid state, iron(III) citrate undergoes thermal decomposition in a multi-step process. Thermogravimetric analysis (TGA) has shown that the decomposition begins with dehydration, followed by the breakdown of the citrate moiety.[7][8] The final degradation product upon heating to high temperatures (e.g., 460°C) is typically ferric oxide (α-Fe₂O₃).[3][7] The presence of other substances can influence the decomposition pathway and the nature of the final iron oxide product.[9]

Hydrolytic Degradation and the Influence of pH

In aqueous solutions, the stability of iron(III) citrate is highly dependent on pH. The speciation of the iron-citrate complex changes significantly with varying pH, leading to the formation of mononuclear, dinuclear, or polynuclear complexes. These different species exhibit varying susceptibilities to hydrolysis and degradation. For instance, at acidic pH, the complex may be more prone to dissociation, while at neutral to alkaline pH, the formation of insoluble ferric hydroxide can occur if the citrate concentration is not sufficient to maintain iron in a soluble complexed form. The biodegradation of iron-citrate complexes has also been shown to be dependent on the structure of the complex, with some forms being more readily degraded than others.[10][11]

Recommended Storage and Handling Conditions

Based on the inherent stability characteristics of iron(III) citrate hydrate, the following storage and handling conditions are recommended to ensure its quality and integrity:

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. A controlled room temperature of 15-30°C is often recommended for pharmaceutical-grade material.[12] | To minimize thermal degradation and potential loss of hydrate water. |

| Light | Protect from light. Store in light-resistant containers. | To prevent photochemical degradation, which leads to the reduction of Fe(III) and degradation of the citrate ligand.[3] |

| Humidity | Store in a tightly sealed container in a dry place. | To prevent the uptake of moisture, which can accelerate solid-state degradation and affect physical properties.[4] |

| Packaging | Use well-closed, light-resistant containers. For pharmaceutical use, packaging should comply with regulatory standards. | To provide a physical barrier against light and moisture. |

Handling Precautions:

-

Minimize dust generation during handling.

-

Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Wash hands thoroughly after handling.

Experimental Protocols for Stability Assessment

A robust stability testing program is essential for determining the shelf-life and appropriate storage conditions for iron(III) citrate hydrate. This program should include long-term, accelerated, and forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.

Forced Degradation Studies

Forced degradation studies are crucial for elucidating degradation pathways and for the development of a stability-indicating analytical method.

Step-by-Step Methodology for Forced Degradation:

-

Sample Preparation: Prepare solutions or solid samples of iron(III) citrate hydrate.

-

Stress Conditions: Expose the samples to the following conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat solid samples at 105°C for 48 hours.

-

Photodegradation: Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Analysis: Analyze the stressed samples using a validated stability-indicating analytical method (see section 4.3).

-

Mass Balance: Ensure that the sum of the assay of the undegraded drug and the levels of the degradation products is close to 100% to demonstrate the specificity of the method.

Diagram: Forced Degradation Workflow

Caption: Workflow for forced degradation studies.

Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies are performed to predict the shelf-life of the product under recommended and exaggerated storage conditions, respectively.

Protocol for Long-Term and Accelerated Stability Testing:

-

Batch Selection: Use at least three primary batches of iron(III) citrate hydrate.

-

Container Closure System: Package the samples in the proposed commercial packaging.

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Testing Frequency:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, 36 months.

-

Accelerated: 0, 3, 6 months.

-

-

Analytical Tests: At each time point, test for:

-

Appearance

-

Assay of Iron(III) citrate

-

Degradation products

-

Water content

-

Any other critical quality attributes.

-

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is essential to separate and quantify iron(III) citrate from its degradation products and any impurities. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the technique of choice.

Key Considerations for Method Development:

-

Column Chemistry: A C18 or a more polar stationary phase may be suitable for separating the polar iron-citrate complexes and their degradation products.

-

Mobile Phase: A buffered mobile phase is necessary to control the pH and ensure consistent chromatography, given the pH-dependent nature of the iron-citrate complexes. A gradient elution may be required to resolve all components.

-

Detection: UV detection can be used to monitor the iron-citrate complex. For identification and characterization of unknown degradation products, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.[13][14][15]

-

Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

Conclusion: A Proactive Approach to Ensuring Stability

The stability of iron(III) citrate hydrate is a multifaceted issue influenced by its inherent physicochemical properties and its susceptibility to environmental factors such as light, temperature, and humidity. A thorough understanding of its degradation pathways is fundamental to developing stable formulations and establishing appropriate storage and handling procedures.

For researchers and drug development professionals, a proactive and scientifically grounded approach to stability testing is not merely a regulatory requirement but a cornerstone of ensuring product quality, safety, and efficacy. By implementing the principles and methodologies outlined in this guide, a comprehensive stability profile of iron(III) citrate hydrate can be established, leading to robust products and reliable scientific outcomes.

References

- 1. drugs.com [drugs.com]

- 2. Iron(III) citrate - Wikipedia [en.wikipedia.org]

- 3. クエン酸鉄(III) technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. ACP - Photochemical degradation of iron(III) citrate/citric acid aerosol quantified with the combination of three complementary experimental techniques and a kinetic process model [acp.copernicus.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Making sure you're not a bot! [ask.orkg.org]

- 8. researchgate.net [researchgate.net]

- 9. Modulation of Solid-state Thermal Reaction of Iron(III)Citrate by a Co-precursor Studied using Thermogravimetry: Evaluation of Kinetic and Thermodynamic Parameters and Nucleation Rate | Bentham Science [eurekaselect.com]

- 10. researchgate.net [researchgate.net]

- 11. Influence of Complex Structure on the Biodegradation of Iron-Citrate Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ema.europa.eu [ema.europa.eu]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. Snapshots of Iron Speciation: Tracking the Fate of Iron Nanoparticle Drugs via a Liquid Chromatography–Inductively Coupled Plasma–Mass Spectrometric Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

The Pivotal Role of Ferric Citrate in Iron Metabolism: A Technical Guide for Researchers and Clinicians

Abstract

Ferric citrate has emerged as a compound of significant interest in the fields of nephrology and hematology, demonstrating a dual therapeutic benefit in managing both hyperphosphatemia and iron deficiency anemia, particularly in patients with chronic kidney disease (CKD). This technical guide provides an in-depth exploration of the biological importance of ferric citrate in iron metabolism. We will dissect its chemical properties, gastrointestinal absorption pathways, cellular uptake mechanisms, and its multifaceted clinical applications. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of ferric citrate's mechanism of action and its clinical utility.

Introduction: The Challenge of Iron Homeostasis in Chronic Kidney Disease

Iron is an indispensable element for numerous physiological processes, most notably erythropoiesis. In patients with chronic kidney disease (CKD), the intricate balance of iron homeostasis is frequently disrupted. This disruption is multifactorial, stemming from reduced dietary intake, impaired gastrointestinal absorption due to elevated hepcidin levels, and increased blood loss. The resulting iron deficiency anemia is a common and debilitating complication of CKD, contributing to fatigue, reduced quality of life, and increased cardiovascular risk.

Furthermore, CKD is characterized by hyperphosphatemia, an excess of phosphate in the blood, which is a major contributor to mineral and bone disorders and cardiovascular disease.[1] Traditional management strategies have often involved separate treatments for anemia and hyperphosphatemia, leading to a high pill burden and potential for drug interactions. Ferric citrate presents a novel therapeutic approach by addressing both conditions simultaneously.[2][3]

This guide will elucidate the biochemical and physiological journey of iron from ferric citrate, from its ingestion to its incorporation into metabolically active forms, providing a foundational understanding for its therapeutic application.

Physicochemical Properties of Ferric Citrate

Ferric citrate is a complex of ferric iron (Fe³⁺) and citric acid.[4] The citrate ligand plays a crucial role in maintaining the solubility and bioavailability of iron across the wide pH range of the gastrointestinal tract.[4][5] Unlike ferrous salts, which can be readily absorbed, ferric iron requires reduction to its ferrous (Fe²⁺) state for transport across the intestinal epithelium.[6] The unique chemical structure of ferric citrate facilitates this process, as will be discussed in the following sections.

Gastrointestinal Absorption of Iron from Ferric Citrate

The absorption of iron from ferric citrate is a sophisticated process involving several key steps within the gastrointestinal lumen and the enterocytes of the small intestine.

Dissociation and Reduction in the Intestinal Lumen

Upon oral administration, ferric citrate dissolves in the gastrointestinal tract. The acidic environment of the stomach and the presence of dietary reducing agents, such as ascorbate, can facilitate the partial reduction of Fe³⁺ to Fe²⁺. However, the primary site of reduction is at the apical membrane of the duodenal enterocytes.[7] The enzyme duodenal cytochrome B (Dcytb), a ferric reductase, plays a pivotal role in this conversion.[7]

Transcellular Transport

The reduced ferrous iron (Fe²⁺) is then transported into the enterocyte by the Divalent Metal Transporter 1 (DMT1).[7][8] Studies in murine models have demonstrated that the enteral absorption of iron from ferric citrate is predominantly dependent on the conventional transcellular pathway mediated by ferroportin.[9][10]

Once inside the enterocyte, iron has two potential fates:

-

Storage: It can be stored within the cell as ferritin, a protein that safely sequesters iron.

-

Export: It can be transported across the basolateral membrane into the bloodstream via the iron exporter protein, ferroportin.[7][9]

The export of iron into the circulation is a critical regulatory step. The copper-dependent enzyme hephaestin, located on the basolateral membrane, oxidizes the exported Fe²⁺ back to Fe³⁺.[7] This allows it to be loaded onto transferrin, the primary iron transport protein in the blood.

The Role of Citrate in Absorption

While the primary route of iron absorption is transcellular, there has been speculation about a potential paracellular pathway facilitated by citrate. Citrate's ability to chelate calcium could theoretically disrupt tight junctions between enterocytes, allowing for the passive diffusion of the ferric citrate complex.[11] However, studies in animal models with enterocyte-specific ferroportin knockout have shown that enteral ferric citrate absorption is predominantly dependent on ferroportin, suggesting that a significant paracellular pathway is unlikely.[9][10]

Cellular Uptake and Metabolism of Ferric Citrate-Derived Iron

Once in the bloodstream, the majority of iron is bound to transferrin. However, in states of iron overload or in certain pathological conditions, non-transferrin-bound iron (NTBI), often in the form of ferric citrate, can be present in the plasma.[12] The liver is the primary organ responsible for clearing NTBI.[12]

Hepatic Uptake of Non-Transferrin-Bound Iron

Hepatocytes possess mechanisms to take up NTBI. Studies using human hepatoma cells (HuH7) have shown that the uptake of iron from ferric citrate is a saturable, carrier-mediated process.[12][13] The process involves the binding of ferric citrate to specific high-affinity membrane sites.[12][13]

A crucial step in the uptake of iron from ferric citrate by hepatocytes is the reduction of Fe³⁺ to Fe²⁺ at the cell membrane.[12][13] This reduction is likely mediated by a cell surface ferrireductase. The resulting Fe²⁺ is then transported into the cell.[12] Interestingly, the uptake of citrate itself plateaus over time, while iron accumulation continues, suggesting that iron and citrate may be transported into the cell via different pathways following the initial binding and reduction step.[12][13]

Clinical Significance and Therapeutic Applications

The unique properties of ferric citrate make it a valuable therapeutic agent in several clinical contexts, most notably in the management of CKD.

Dual Action: Phosphate Binder and Iron Repletion

In the gastrointestinal tract, ferric citrate acts as a phosphate binder. The ferric iron dissociates from the citrate and binds to dietary phosphate, forming an insoluble ferric phosphate precipitate that is excreted in the feces.[3][6] This reduces the absorption of dietary phosphate, thereby helping to control hyperphosphatemia in CKD patients on dialysis.[3][14]

Simultaneously, a portion of the iron from ferric citrate is absorbed, leading to an increase in iron stores and hemoglobin levels.[2][15] This dual mechanism of action allows for the management of both hyperphosphatemia and iron deficiency anemia with a single agent, reducing the pill burden and potentially improving patient compliance.[2][3]

Clinical Efficacy and Safety

Numerous clinical trials have demonstrated the efficacy and safety of ferric citrate. In patients with CKD on dialysis, ferric citrate has been shown to effectively lower serum phosphorus levels.[1][2][16] In patients with non-dialysis-dependent CKD and iron deficiency anemia, ferric citrate has been shown to increase hemoglobin levels and replete iron stores.[15][17][18]

Table 1: Summary of Key Clinical Trial Outcomes for Ferric Citrate

| Indication | Patient Population | Key Outcomes | Reference(s) |

| Hyperphosphatemia | CKD patients on dialysis | Significant reduction in serum phosphorus levels. | [2][16][19] |

| Iron Deficiency Anemia | Non-dialysis-dependent CKD | Significant increase in hemoglobin levels, ferritin, and transferrin saturation. | [15][17][18][20] |

Common adverse events associated with ferric citrate are primarily gastrointestinal and include stool discoloration, diarrhea, and constipation.[3][18]

Comparison with Other Iron Formulations

Compared to traditional oral iron supplements like ferrous sulfate, ferric citrate has shown comparable or superior efficacy in repleting iron stores in CKD patients, with a generally well-tolerated side effect profile.[21][22] The citrate formulation may contribute to better gastrointestinal tolerability compared to the sulfate salts for some patients.[23]

Experimental Protocols for Studying Ferric Citrate Metabolism

To facilitate further research in this area, we provide a generalized protocol for assessing the cellular uptake of iron from ferric citrate using radiolabeled isotopes.

Protocol: In Vitro Cellular Uptake of ⁵⁹Fe-Citrate

Objective: To quantify the uptake of iron from ferric citrate in a cultured cell line (e.g., HuH7 human hepatoma cells).

Materials:

-

HuH7 cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum

-

⁵⁹FeCl₃ (radiolabeled ferric chloride)

-

Citric acid

-

Scintillation counter

-

Pronase solution

-

Cell lysis buffer (e.g., 0.1% Triton X-100 in 0.1 M NaOH)

Procedure:

-

Cell Culture: Culture HuH7 cells to confluency in 12-well plates.

-

Preparation of ⁵⁹Fe-Citrate: Prepare a stock solution of ⁵⁹Fe-citrate by mixing ⁵⁹FeCl₃ with a molar excess of citric acid in a suitable buffer.

-

Uptake Assay: a. Wash the cells twice with serum-free DMEM. b. Add 1 ml of serum-free DMEM containing the desired concentration of ⁵⁹Fe-citrate to each well. c. Incubate the plates at 37°C for various time points (e.g., 15, 30, 60, 90 minutes).

-